molecular formula C28H30N2O4 B13137847 (2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide

(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide

Cat. No.: B13137847
M. Wt: 458.5 g/mol
InChI Key: BZBSENCXHKGCCK-SANMLTNESA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure that includes a fluorenyl group, a hydroxymethylphenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction using fluorene and an appropriate acyl chloride.

    Introduction of the Hydroxymethylphenyl Group: This step involves the reaction of a phenylamine derivative with formaldehyde to introduce the hydroxymethyl group.

    Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carbamate linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrofluorenes, halofluorenes

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities.

    Fluorenylmethyl carbamates: A class of compounds with similar structural features but different substituents on the fluorenyl group.

    Hydroxymethylphenyl derivatives: Compounds with the hydroxymethylphenyl group but different linkages or additional functional groups.

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl(1-((4-(hydroxymethyl)phenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H30N2O4/c1-18(2)15-26(27(32)29-20-13-11-19(16-31)12-14-20)30-28(33)34-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,18,25-26,31H,15-17H2,1-2H3,(H,29,32)(H,30,33)/t26-/m0/s1

InChI Key

BZBSENCXHKGCCK-SANMLTNESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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